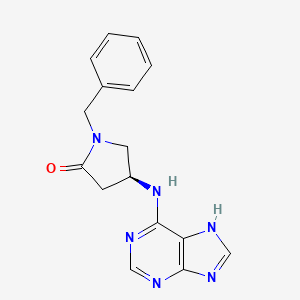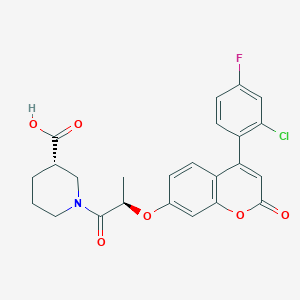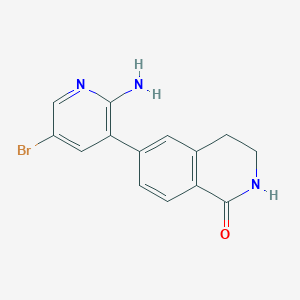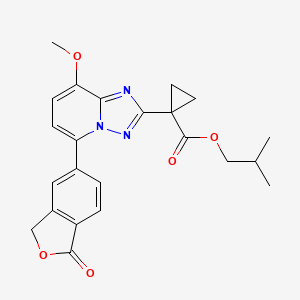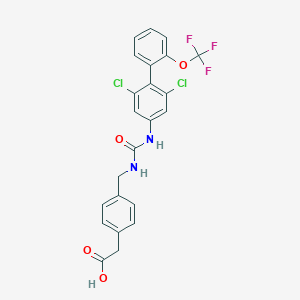
RORgammat inverse agonist 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RORgammat inverse agonist 13 is a synthetic compound designed to inhibit the activity of the retinoic acid receptor-related orphan receptor gamma-t (RORgammat). This receptor is a nuclear transcription factor that plays a crucial role in the differentiation of T helper 17 cells and the production of interleukin 17, a pro-inflammatory cytokine. By inhibiting RORgammat, this compound has potential therapeutic applications in treating autoimmune and inflammatory diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RORgammat inverse agonist 13 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a novel N-sulfonamide tetrahydroquinoline scaffold. The reaction conditions often include the use of specific reagents such as sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process.
化学反応の分析
Types of Reactions
RORgammat inverse agonist 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
RORgammat inverse agonist 13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of RORgammat inhibitors.
Biology: Employed in research to understand the role of RORgammat in T helper 17 cell differentiation and interleukin 17 production.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
Industry: Utilized in the development of new drugs targeting RORgammat for various inflammatory and autoimmune conditions
作用機序
RORgammat inverse agonist 13 exerts its effects by binding to the ligand-binding domain of RORgammat, causing a conformational change that disrupts the receptor’s ability to recruit coactivators. This inhibition prevents the transcription of target genes involved in T helper 17 cell differentiation and interleukin 17 production. The critical role of specific residues, such as tryptophan 317, in stabilizing the receptor’s active conformation is essential for its function .
類似化合物との比較
Similar Compounds
Uniqueness
RORgammat inverse agonist 13 is unique due to its high potency and selectivity for RORgammat. Unlike some other inverse agonists, it effectively inhibits both interleukin 17A and interleukin 17F production, making it a promising candidate for therapeutic applications in autoimmune and inflammatory diseases .
特性
IUPAC Name |
2-[4-[[[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]carbamoylamino]methyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2F3N2O4/c24-17-10-15(30-22(33)29-12-14-7-5-13(6-8-14)9-20(31)32)11-18(25)21(17)16-3-1-2-4-19(16)34-23(26,27)28/h1-8,10-11H,9,12H2,(H,31,32)(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAVYJYWRYFFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)NC(=O)NCC3=CC=C(C=C3)CC(=O)O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] adamantane-1-carboxylate;hydrochloride](/img/structure/B8144444.png)


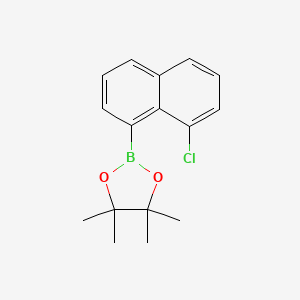


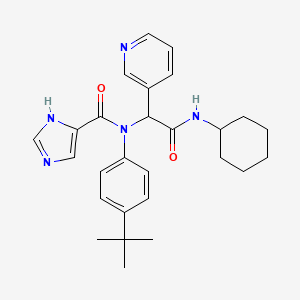
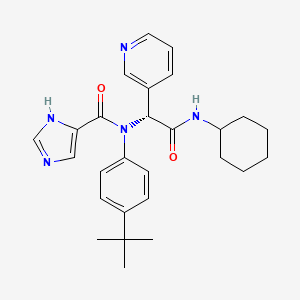
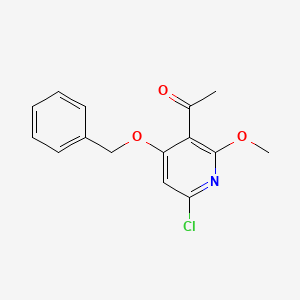
![6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B8144509.png)
